Aztreonam-d6

Description

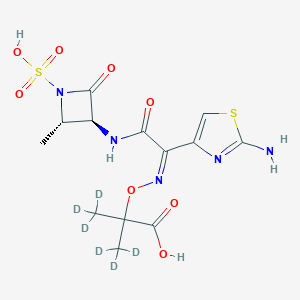

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPBZJONDBGPKJ-XFXAWXATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Isotopic Labeling of Aztreonam-d6: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Aztreonam-d6, a deuterated analog of the monobactam antibiotic Aztreonam. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, mechanism of action, and analytical properties.

Introduction to Aztreonam

Aztreonam is a synthetic monocyclic beta-lactam antibiotic effective against a wide spectrum of gram-negative aerobic pathogens, including Pseudomonas aeruginosa.[1][2] Originally isolated from Chromobacterium violaceum, its unique monobactam structure confers resistance to many beta-lactamases, making it a valuable therapeutic agent against resistant bacterial strains.[1][2] this compound is a stable isotope-labeled version of Aztreonam, where six hydrogen atoms on the gem-dimethyl group of the side chain are replaced with deuterium.[3][4][5] This labeling makes it an ideal internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry.[3]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal effect of Aztreonam stems from its ability to inhibit the synthesis of the bacterial cell wall.[2] It specifically targets and binds with high affinity to Penicillin-Binding Protein 3 (PBP3), an essential transpeptidase enzyme in gram-negative bacteria.[1][6][7] PBP3 is responsible for the final step of peptidoglycan synthesis, which involves cross-linking glycan strands to form the rigid cell wall.[6][7][8]

By binding to PBP3, Aztreonam acylates the active site serine residue, forming a stable covalent complex that inactivates the enzyme.[8][9] This inactivation prevents the cross-linking of the peptidoglycan, leading to the formation of a defective cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell filamentation, lysis, and ultimately, bacterial death.[1][6][10]

Proposed Synthesis of this compound

The labeling in this compound is located on the two methyl groups of the 2-carboxy-2-propoxyimino side chain.[3][5] The synthesis therefore requires a deuterated precursor for this moiety, such as deuterated 2-hydroxyisobutyric acid. This can be synthesized from acetone-d6. The deuterated side chain is then activated and coupled with the azetidinone core, followed by deprotection steps.

Experimental Protocols

The following are proposed, detailed methodologies for the key stages of this compound synthesis, adapted from established procedures for Aztreonam.[11][12]

Synthesis of the Deuterated Side Chain Precursor

The synthesis begins with the creation of the core deuterated side chain.

-

Preparation of 2-Hydroxyisobutyric acid-d6 from Acetone-d6:

-

Acetone-d6 is treated with potassium cyanide in an aqueous solution to form the corresponding cyanohydrin.

-

The resulting cyanohydrin is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield 2-hydroxyisobutyric acid-d6.

-

-

Formation of the Activated Side Chain (e.g., TAEM-d6 analog):

-

The deuterated 2-hydroxyisobutyric acid is converted into an aminooxy derivative.

-

This is then condensed with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid.

-

The resulting acid is then converted to an active ester, for example, a benzothiazole-2-yl-thiolester, to facilitate coupling with the azetidinone nucleus. This activated side chain is analogous to TAEM ((Z)-2-(2-Aminothiazole-4-yl)-2-(t-butoxycarbonyl)-isopropoxyimino acetic acid, benzothiazole-2-yl-thiolester) used in non-deuterated synthesis.

-

Coupling and Deprotection

This phase involves the assembly of the final molecule.

-

Coupling of the Deuterated Side Chain with the Aztreonam Nucleus:

-

The Aztreonam nucleus, (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid, is dissolved in a suitable organic solvent with a base (e.g., triethylamine).

-

The activated deuterated side chain (from step 4.1.2) is added to the solution.

-

The reaction mixture is stirred at room temperature until the coupling is complete, forming a protected version of this compound (e.g., t-Butyl this compound).

-

-

Deprotection to Yield this compound:

-

The protecting group (e.g., t-butyl ester) is removed from the coupled product.

-

This is typically achieved by hydrolysis with an aqueous acid, such as hydrochloric acid or trifluoroacetic acid, at an elevated temperature (e.g., 60-70 °C).[11]

-

The final product, this compound, is then isolated and purified, often through crystallization.

-

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Aztreonam | This compound |

| Molecular Formula | C₁₃H₁₇N₅O₈S₂ | C₁₃H₁₁D₆N₅O₈S₂ |

| Molecular Weight | 435.44 g/mol [3] | 441.47 g/mol [4][5][13] |

| CAS Number | 78110-38-0[13] | 1127452-94-1[3][4][5][13] |

| Appearance | White solid | White solid |

Table 2: Analytical Specifications

| Parameter | Specification | Source |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | [3] |

| Chemical Purity (HPLC) | >95% | [13] |

| Exact Mass | 441.08951534 Da | [14] |

| Solubility | Slightly soluble in DMSO & Methanol | [3] |

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful preparation of a deuterated side-chain precursor, which is subsequently coupled to the core azetidinone ring. While a definitive published protocol is not available, a robust synthetic strategy can be proposed based on established chemical principles for the non-labeled parent compound. The resulting this compound serves as a critical analytical tool for researchers, enabling precise quantification in complex biological matrices and furthering the study of this important antibiotic.

References

- 1. picmonic.com [picmonic.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - CAS - 1127452-94-1 | Axios Research [axios-research.com]

- 5. clearsynth.com [clearsynth.com]

- 6. What is the mechanism of Aztreonam? [synapse.patsnap.com]

- 7. What are PBP3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]

- 9. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. US7145017B2 - Preparation of Aztreonam - Google Patents [patents.google.com]

- 12. CN103044415A - Synthesis method for aztreonam - Google Patents [patents.google.com]

- 13. This compound | CAS 1127452-94-1 | LGC Standards [lgcstandards.com]

- 14. This compound | C13H17N5O8S2 | CID 25218154 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Use of Aztreonam-d6 in the Study of Penicillin-Binding Protein 3 (PBP3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Aztreonam-d6, a deuterated analog of the monobactam antibiotic Aztreonam, in the investigation of Penicillin-Binding Protein 3 (PBP3). PBP3 is a critical enzyme in bacterial cell wall synthesis and a key target for beta-lactam antibiotics. The use of stable isotope-labeled compounds like this compound offers significant advantages in quantitative and mechanistic studies of drug-target interactions.

Introduction to Aztreonam and PBP3

Aztreonam is a synthetic beta-lactam antibiotic with a high affinity and specificity for Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria.[1][2] PBP3 is a transpeptidase essential for the cross-linking of peptidoglycan during bacterial cell division.[1] Inhibition of PBP3 by Aztreonam disrupts the formation of the septum, leading to cell filamentation and eventual lysis.[3] Aztreonam's selective action on PBP3 makes it a valuable tool for studying the specific role of this enzyme in bacterial physiology and a clinically important therapeutic agent.[2]

The Role of this compound

This compound is a stable isotope-labeled version of Aztreonam, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling does not significantly alter the chemical or biological properties of the molecule, including its high affinity for PBP3. The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a deuterated internal standard allows for highly accurate and precise quantification of the unlabeled drug (Aztreonam) in complex biological matrices by correcting for variations in sample preparation and instrument response.[4]

Quantitative Data: Aztreonam Binding and Activity

The following tables summarize key quantitative data related to the interaction of Aztreonam with PBP3 and its antibacterial activity.

Table 1: PBP Binding Affinity of Aztreonam

| Target Protein | Organism | Method | Parameter | Value | Reference |

| PBP3 | Escherichia coli | PBP profile | Complete Binding | 0.1 µg/mL | [6] |

| PBP1a | Escherichia coli | PBP profile | Complete Binding | 10 µg/mL | [6] |

| PBP1b, 2, 4, 5/6 | Escherichia coli | PBP profile | Complete Binding | ≥100 µg/mL | [6] |

| PBP3 | Proteus vulgaris | PBP profile | Complete Binding | 0.1 µg/mL | [6] |

| PBP3 | Enterobacter cloacae | PBP profile | Complete Binding | 0.1 µg/mL | [6] |

| PBP3 | Klebsiella pneumoniae | PBP profile | Complete Binding | 0.1 µg/mL | [6] |

| PBP3 | Pseudomonas aeruginosa | PBP profile | Complete Binding | 0.1 µg/mL | [6] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Aztreonam

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | SC 8294 | 0.2 (lowest effective concentration for filamentation) | [6] |

| Escherichia coli with NDM and YRIK/YRIN PBP3 insert | Clinical Isolates | 0.5 - ≥8 | [7] |

| Klebsiella spp. with MBLs | Clinical Isolates | Most inhibited at 1+4 (avibactam) | [7] |

| Enterobacter spp. with MBLs | Clinical Isolates | Most inhibited at 1+4 (avibactam) | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of Aztreonam against a bacterial strain of interest.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Aztreonam stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Plate reader

Procedure:

-

Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Prepare Aztreonam Dilutions: Perform a two-fold serial dilution of the Aztreonam stock solution in CAMHB across the wells of the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the Aztreonam dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of Aztreonam that completely inhibits visible growth of the bacteria.[8][9]

PBP3 Competitive Binding Assay using a Fluorescent Penicillin Analog

This assay measures the ability of Aztreonam to compete with a fluorescently labeled penicillin (e.g., Bocillin-FL) for binding to PBP3.

Materials:

-

Bacterial cell lysate or purified PBP3

-

Bocillin-FL (fluorescent penicillin analog)

-

Aztreonam solutions of varying concentrations

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE apparatus

-

Fluorescence gel scanner

Procedure:

-

Incubation: Incubate the bacterial lysate or purified PBP3 with varying concentrations of Aztreonam for a predetermined time to allow for binding.

-

Addition of Fluorescent Probe: Add a fixed concentration of Bocillin-FL to the mixture and incubate to allow the fluorescent probe to bind to any available PBPs.

-

SDS-PAGE: Separate the proteins in the samples by SDS-PAGE.

-

Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Analysis: A decrease in the fluorescence intensity of the band corresponding to PBP3 with increasing concentrations of Aztreonam indicates competitive binding. The IC50 value (the concentration of Aztreonam that inhibits 50% of Bocillin-FL binding) can be determined.[10][11]

Quantification of Aztreonam in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol describes the use of this compound for the accurate quantification of Aztreonam in a biological matrix (e.g., plasma, cell lysate).

Materials:

-

Biological sample containing Aztreonam

-

This compound internal standard solution of a known concentration

-

Acetonitrile or other suitable organic solvent for protein precipitation

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of the this compound internal standard solution.

-

Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.[4]

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto an appropriate LC column for chromatographic separation of Aztreonam and this compound from other matrix components.

-

Perform mass spectrometric detection using multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both Aztreonam and this compound.[12]

-

-

Data Analysis:

-

Calculate the peak area ratio of Aztreonam to this compound.

-

Generate a calibration curve using known concentrations of Aztreonam and a fixed concentration of this compound.

-

Determine the concentration of Aztreonam in the unknown sample by interpolating its peak area ratio on the calibration curve.[13]

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of PBP3 with Aztreonam.

Caption: Mechanism of PBP3 Inhibition by Aztreonam.

Caption: Workflow for a PBP3 Competitive Binding Assay.

Caption: LC-MS/MS Quantification using this compound.

Conclusion

This compound is an invaluable tool for researchers studying the interaction between Aztreonam and its primary target, PBP3. Its use as an internal standard in LC-MS/MS assays enables highly accurate quantification, which is crucial for pharmacokinetic studies and for precisely determining the concentration of Aztreonam in various experimental systems. The combination of robust experimental protocols and the specific properties of Aztreonam provides a powerful approach to further elucidate the role of PBP3 in bacterial physiology and to develop novel strategies to overcome antibiotic resistance.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]

- 2. picmonic.com [picmonic.com]

- 3. researchgate.net [researchgate.net]

- 4. texilajournal.com [texilajournal.com]

- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. youtube.com [youtube.com]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Role of Aztreonam-d6 in Advancing Cystic Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical application of Aztreonam-d6 in the research and development of treatments for cystic fibrosis (CF). While not used directly as a therapeutic agent, this compound, the deuterated form of the potent antipseudomonal antibiotic Aztreonam, is indispensable for the accurate quantification of Aztreonam in biological samples. This is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies that underpin the safe and effective use of Aztreonam in CF patients, who are highly susceptible to chronic lung infections with Pseudomonas aeruginosa.

Introduction to Aztreonam and its Importance in Cystic Fibrosis

Cystic fibrosis is a genetic disorder characterized by the production of thick and sticky mucus, which can lead to recurrent and chronic bacterial infections in the lungs. Pseudomonas aeruginosa is a predominant pathogen in CF, and its presence is associated with a more rapid decline in lung function.[1][2] Aztreonam is a monobactam antibiotic with a narrow spectrum of activity specifically targeting Gram-negative bacteria, including P. aeruginosa.[3][4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding protein 3 (PBP3).[3][6] An inhaled formulation, aztreonam lysine (AZLI), has been approved to improve respiratory symptoms in CF patients with P. aeruginosa infections.[7][8][9]

The Critical Role of this compound in Bioanalysis

This compound serves as an ideal internal standard for the quantification of Aztreonam in biological matrices such as plasma, sputum, and urine. In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound with very similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. Since this compound has a slightly higher molecular weight than Aztreonam due to the replacement of six hydrogen atoms with deuterium, it can be distinguished by the mass spectrometer. However, it behaves almost identically to Aztreonam during sample preparation (e.g., extraction) and chromatographic separation. This allows for the correction of any variability in the analytical process, leading to highly accurate and precise measurement of Aztreonam concentrations.[10]

Experimental Protocol: Quantification of Aztreonam in Plasma from Cystic Fibrosis Patients using this compound

This section details a representative experimental protocol for a pharmacokinetic study of inhaled Aztreonam in CF patients, utilizing this compound as an internal standard.

Sample Collection and Preparation

-

Blood Collection: Whole blood samples are collected from CF patients at predetermined time points following the administration of Aztreonam.

-

Plasma Separation: Plasma is separated from whole blood by centrifugation.

-

Protein Precipitation: A known volume of plasma is mixed with a protein precipitation agent (e.g., acetonitrile) that contains a precise concentration of this compound.

-

Centrifugation and Supernatant Collection: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing Aztreonam and this compound is collected.

-

Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solution for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.[11][12] A C18 analytical column is typically used to separate Aztreonam and this compound from other endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Aztreonam and this compound.

Data Analysis

The peak area ratio of Aztreonam to this compound is calculated for each sample. A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of Aztreonam in the patient samples is then determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data: Pharmacokinetics of Aztreonam in Cystic Fibrosis Patients

The accurate data generated using methods with this compound as an internal standard are crucial for understanding the pharmacokinetic profile of Aztreonam in the CF population. CF patients are known to have altered drug clearance compared to healthy individuals.

| Pharmacokinetic Parameter | Cystic Fibrosis Patients | Healthy Subjects | Reference |

| Total Body Clearance (ml/min) | 100.1 ± 17.1 | 76.2 ± 7.4 | [13][14][15] |

| Terminal Half-life (h) | 1.54 ± 0.17 | Not significantly different | [13][14][15] |

| Volume of Distribution (L/kg) | 0.20 ± 0.02 | Not significantly different | [13][14][15] |

| Protein Binding (%) | 42.1 ± 2.7 | 51.5 ± 3.1 | [15] |

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathway: Mechanism of Action of Aztreonam

Caption: Mechanism of action of Aztreonam against Pseudomonas aeruginosa.

Experimental Workflow: Pharmacokinetic Analysis using this compound

Caption: Workflow for pharmacokinetic analysis of Aztreonam using this compound.

Conclusion

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. AIM | Treatment of Cystic Fibrosis [cf-help.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effectiveness of empiric aztreonam compared to other beta-lactams for treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiology and pharmacology of aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How and why aztreonam works - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FDA Approves Inhaled Aztreonam for Cystic Fibrosis [medscape.com]

- 8. Aztreonam Lysine Inhalation Solution in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 14. Pharmacokinetics of aztreonam in healthy subjects and patients with cystic fibrosis and evaluation of dose-exposure relationships using monte carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of Aztreonam in Healthy Subjects and Patients with Cystic Fibrosis and Evaluation of Dose-Exposure Relationships Using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Aztreonam using Aztreonam-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam is a monobactam antibiotic with potent activity against a wide range of Gram-negative bacteria. Accurate and precise quantification of Aztreonam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Aztreonam-d6, is essential for correcting matrix effects and other sources of variability, thereby ensuring the reliability of the quantitative results.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of Aztreonam in biological matrices, primarily human plasma.

Principle of the Method

The method involves the addition of a known amount of this compound to the biological sample prior to sample preparation. Aztreonam and this compound are then extracted from the matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte (Aztreonam) to the internal standard (this compound) with a calibration curve constructed from samples with known concentrations of Aztreonam and a constant concentration of this compound.

The logical workflow for a typical quantitative LC-MS/MS analysis using an internal standard is depicted in the following diagram.

Experimental Protocols

Materials and Reagents

-

Aztreonam reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Aztreonam and this compound in a suitable solvent (e.g., methanol or water with a small percentage of formic acid) at a concentration of 1 mg/mL. Store at -20°C or below.

-

Working Standard Solutions: Prepare serial dilutions of the Aztreonam stock solution in a suitable solvent to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration appropriate for the assay (e.g., 1 µg/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Aztreonam from plasma samples.[1]

-

Label microcentrifuge tubes for each sample, calibrator, and quality control.

-

To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are typical LC parameters that can be optimized for a specific system.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Conditions

The following are suggested starting parameters for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | Optimized for the specific instrument (e.g., 3.5 - 4.5 kV) |

| Source Temperature | Optimized for the specific instrument (e.g., 150°C) |

| Desolvation Temp. | Optimized for the specific instrument (e.g., 400 - 500°C) |

| Gas Flows | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

Based on the known fragmentation of Aztreonam and the mass of this compound, the following MRM transitions are proposed. It is crucial to optimize these transitions on the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Aztreonam | 436.1 | 314.1, 115.1 | To be optimized |

| This compound | 442.1 | 314.1, 115.1 | To be optimized |

Note: The precursor ion for this compound is predicted based on the addition of 6 daltons to the monoisotopic mass of Aztreonam. The product ions are expected to be the same if the deuterium labels are not on the fragmented portion of the molecule.

Data Presentation: Method Validation Summary

A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of a validated assay.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Aztreonam | 10 - 5000 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Low QC | 30 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Mid QC | 500 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| High QC | 4000 | < 15% | 85 - 115% | < 15% | 85 - 115% |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Factor |

| Low QC | Consistent | Consistent | 0.85 - 1.15 |

| High QC | Consistent | Consistent | 0.85 - 1.15 |

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this quantitative approach.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Aztreonam in biological matrices by LC-MS/MS. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the development and validation of high-quality bioanalytical assays for Aztreonam. Adherence to these guidelines and proper method validation will ensure the generation of accurate and reproducible data critical for drug development and clinical research.

References

Application Notes and Protocol for the Quantification of Aztreonam using Aztreonam-d6 as an Internal Standard

These application notes provide a detailed protocol for the quantification of aztreonam in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Aztreonam-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical testing.

Introduction

Aztreonam is a monobactam antibiotic with potent activity against a wide range of Gram-negative bacteria.[1] Accurate quantification of aztreonam in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosing.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[5][6] This document outlines a robust and validated method for the determination of aztreonam concentrations in plasma.

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of aztreonam using this compound.

Caption: Experimental workflow for aztreonam quantification.

Quantitative Data Summary

The following tables summarize typical parameters for a validated LC-MS/MS method for aztreonam quantification.

Table 1: LC-MS/MS Method Parameters

| Parameter | Recommended Setting |

| LC Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm)[3][4] |

| Mobile Phase A | 0.1% Formic Acid in Water[3][4] |

| Mobile Phase B | Acetonitrile[3][4] |

| Flow Rate | 0.3 mL/min[3][4] |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[3][4][7] |

| MS Detection | Multiple Reaction Monitoring (MRM)[7] |

Table 2: MRM Transitions for Aztreonam and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Aztreonam | 434.1 | 95.9 | Negative[7] |

| This compound | 440.1 | 95.9 | Negative |

Note: The precursor ion for this compound is deduced based on the +6 Da mass shift from the six deuterium atoms relative to aztreonam. The product ion is expected to be the same as the unlabeled compound.

Table 3: Method Validation Parameters

| Parameter | Typical Range |

| Linearity (r²) | > 0.99[3] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 mg/L |

| Intra-day Precision (%CV) | < 15%[2][3] |

| Inter-day Precision (%CV) | < 15%[2][3] |

| Accuracy (%Bias) | 85 - 115%[3] |

| Extraction Recovery | > 90%[3] |

Detailed Experimental Protocols

Materials and Reagents

-

Aztreonam analytical standard

-

This compound internal standard[5]

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (reagent grade)

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Preparation of Stock and Working Solutions

-

Aztreonam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of aztreonam analytical standard in a known volume of methanol or a suitable solvent to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Prepare a series of aztreonam working solutions for the calibration curve and quality control (QC) samples by serial dilution of the stock solution with methanol or water. Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solution.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

For calibration standards and QCs, spike the appropriate amount of aztreonam working solution.

-

Add 20 µL of the this compound internal standard working solution to all tubes (except for blank matrix samples).

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

The samples are now ready for LC-MS/MS analysis. If necessary, the supernatant can be further diluted with the initial mobile phase composition.

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.

-

Equilibrate the LC column with the initial mobile phase conditions for at least 15-20 minutes.

-

Create a sequence table with the calibration standards, QCs, and unknown samples.

-

Inject the samples onto the LC-MS/MS system.

Data Analysis

-

Integrate the peak areas for both aztreonam and this compound for each chromatogram.

-

Calculate the peak area ratio of aztreonam to this compound.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

-

Determine the concentration of aztreonam in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

The results for the QC samples should fall within the acceptance criteria (typically ±15% of the nominal concentration, and ±20% for the LLOQ) to ensure the validity of the analytical run.

Stability Considerations

It is important to note that aztreonam may exhibit instability under certain conditions. For instance, autosampler instability has been observed for low concentrations of aztreonam after 15 hours.[6] Therefore, it is recommended to perform stability assessments during method validation, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability, to ensure the integrity of the samples and the reliability of the quantitative results. Quick review of analytical data and reanalysis may be necessary if samples have been stored in the autosampler for extended periods.[6]

References

- 1. This compound - CAS - 1127452-94-1 | Axios Research [axios-research.com]

- 2. This compound | CAS 1127452-94-1 | LGC Standards [lgcstandards.com]

- 3. sciex.com [sciex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [shop.labclinics.com]

- 6. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Aztreonam-d6 in Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Aztreonam-d6 as an internal standard in pharmacokinetic (PK) studies and outline protocols for corresponding pharmacodynamic (PD) assessments of aztreonam.

Introduction

Aztreonam is a synthetic monobactam antibiotic with potent activity against a wide range of Gram-negative aerobic bacteria.[1] Accurate characterization of its pharmacokinetic and pharmacodynamic properties is crucial for optimizing dosing regimens and ensuring clinical efficacy. This compound, a stable isotope-labeled version of aztreonam, serves as an ideal internal standard for quantitative analysis in biological matrices by mass spectrometry, ensuring high accuracy and precision in pharmacokinetic studies.[1][2][3]

Pharmacokinetic (PK) Applications of this compound

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify aztreonam concentrations in biological samples such as plasma, serum, and urine. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variability in sample preparation and instrument response.[4]

Key Pharmacokinetic Parameters of Aztreonam

The following tables summarize key pharmacokinetic parameters of aztreonam from studies in various populations. The accurate determination of these parameters is facilitated by robust bioanalytical methods using this compound.

Table 1: Pharmacokinetic Parameters of Aztreonam in Healthy Adults

| Parameter | Value | Reference |

| Half-life (t½) | 1.5 - 2.0 hours | [5] |

| Volume of Distribution (Vd) | 0.16 - 0.20 L/kg | [6] |

| Total Body Clearance (CL) | 76.2 ± 7.4 mL/min | [7] |

| Protein Binding | ~56% |

Table 2: Pharmacokinetic Parameters of Aztreonam in Special Populations

| Population | Half-life (t½) | Total Body Clearance (CL) | Notes | Reference |

| Cystic Fibrosis Patients | 1.54 ± 0.17 hours | 100.1 ± 17.1 mL/min | Higher clearance compared to healthy subjects. | [7] |

| Patients with Renal Impairment | 2.1 - 8.9 hours | 21.6 - 121 mL/min per 70 kg | Half-life increases with severity of renal impairment. | [8] |

| Cancer Patients | 1.7 - 2.0 hours | - | Similar half-life to healthy subjects. | [9] |

| Low-Birth-Weight Infants | 5.4 - 8.6 hours | - | Longer half-life compared to adults. |

Experimental Protocols

Protocol 1: Quantification of Aztreonam in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the quantitative analysis of aztreonam in human plasma using protein precipitation for sample cleanup, followed by UPLC-MS/MS analysis with this compound as an internal standard.

Materials:

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Aztreonam analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

96-well plates

Instrumentation:

-

Waters ACQUITY UPLC System (or equivalent)

-

Waters Xevo TQ-S Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of aztreonam and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of aztreonam by serial dilution of the stock solution with 50:50 acetonitrile:water to create calibration standards.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in 50:50 acetonitrile:water.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[10]

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.[11]

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-1.2 min: 10-35% B

-

1.2-3.5 min: 35-70% B

-

3.5-4.2 min: 70-90% B

-

4.2-5.2 min: 90% B

-

5.2-5.5 min: 90-10% B

-

5.5-6.0 min: 10% B

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode[12]

-

Capillary Voltage: 3.1 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Aztreonam: m/z 434.1 → 95.9[12]

-

This compound: m/z 440.1 → 95.9 (predicted, based on d6 labeling on the methyl groups)

-

-

-

-

Data Analysis:

-

Quantify aztreonam concentrations by calculating the peak area ratio of aztreonam to this compound.

-

Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

Determine the concentration of aztreonam in the unknown samples from the calibration curve.

-

Diagram of the PK Sample Analysis Workflow:

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [shop.labclinics.com]

- 4. texilajournal.com [texilajournal.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Time Kill Assay [bio-protocol.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Reference modified broth microdilution. [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Protein Precipitation Methods for Proteomics [biosyn.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantitative Analysis of Aztreonam using Aztreonam-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam is a synthetic β-lactam antibiotic with potent activity against a wide range of Gram-negative aerobic bacteria. Accurate and reliable quantification of Aztreonam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard, such as Aztreonam-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1][2]

These application notes provide a detailed protocol for the quantification of Aztreonam in human sputum using a validated LC-MS/MS method with this compound as the internal standard. The methodology is based on established and validated procedures, ensuring high accuracy, precision, and robustness.[3]

Chemical Structures

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of Aztreonam in human sputum using this compound as an internal standard. The validation was performed according to the European Medicines Agency (EMA) guideline on bioanalytical method validation.[3][4][5][6][7]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 0.7 - 160 mg/L |

| Regression Model | Weighted (1/x) linear regression |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| Quality Control (QC) Level | Concentration (mg/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Lower Limit of Quantification (LLOQ) | 0.7 | ≤ 15 | ≤ 15 | ± 20 |

| Low QC | 2.1 | ≤ 15 | ≤ 15 | ± 15 |

| Medium QC | 20 | ≤ 15 | ≤ 15 | ± 15 |

| High QC | 128 | ≤ 15 | ≤ 15 | ± 15 |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Aztreonam | > 85 | < 15 |

| This compound | > 85 | < 15 |

Experimental Protocols

This section provides a detailed methodology for the quantification of Aztreonam in human sputum.

Materials and Reagents

-

Aztreonam reference standard

-

This compound internal standard[3]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human sputum (blank)

Equipment

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

Experimental Workflow

Detailed Methodologies

1. Preparation of Stock and Working Solutions

-

Aztreonam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Aztreonam reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Aztreonam stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

2. Sample Preparation

-

Thaw frozen sputum samples at room temperature.

-

Homogenize the sputum sample by gentle vortexing.

-

To a 100 µL aliquot of the sputum sample, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

UPLC System:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a short run time (e.g., 3-5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Aztreonam: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized for the instrument used).

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized for the instrument used).

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and source temperature for maximum signal intensity.

-

4. Data Analysis

-

Integrate the chromatographic peaks for Aztreonam and this compound.

-

Calculate the peak area ratio of Aztreonam to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of Aztreonam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Aztreonam

Aztreonam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] It has a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme involved in the final step of peptidoglycan synthesis.[7][8] By binding to and inactivating PBP3, Aztreonam prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[5][7]

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a highly specific, sensitive, and reliable method for the quantification of Aztreonam in biological matrices. The detailed protocol and performance data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and clinical research, enabling accurate assessment of Aztreonam pharmacokinetics and its therapeutic efficacy.

References

- 1. Protein preparation for LC-MS/MS analysis [protocols.io]

- 2. Validation of Aztreonam-Avibactam Susceptibility Testing Using Digitally Dispensed Custom Panels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. academic.oup.com [academic.oup.com]

- 7. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 8. e-b-f.eu [e-b-f.eu]

The Role of Aztreonam in Plant Tissue Culture: A Note on the Use of Aztreonam-d6

Initial Note to the Reader: This document provides detailed application notes and protocols for the use of Aztreonam in controlling bacterial contamination in plant tissue culture. It is important to clarify that Aztreonam-d6, the deuterated form of the antibiotic, is not typically used for contamination control . Instead, this compound serves as an internal standard for the precise quantification of Aztreonam in research and analytical settings, such as in studies using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The protocols and data presented herein pertain to the non-deuterated form, Aztreonam, which is the compound used for its antimicrobial properties in culture media.

Application Notes: Aztreonam for Gram-Negative Contamination Control

Aztreonam is a synthetic β-lactam antibiotic belonging to the monobactam class.[1][4] It exhibits a narrow and specific spectrum of activity, targeting aerobic Gram-negative bacteria.[4][5] This specificity is highly advantageous in plant tissue culture as it minimizes harm to plant cells and non-target microorganisms, unlike many broad-spectrum antibiotics which can be phytotoxic.[6][7]

Mechanism of Action: Aztreonam functions by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme in the final stages of peptidoglycan synthesis.[1] By binding to and inactivating PBP3, Aztreonam disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[5] Its unique monocyclic structure confers resistance to hydrolysis by many β-lactamases, enzymes produced by bacteria that can inactivate other β-lactam antibiotics.[6]

Key Applications in Plant Tissue Culture:

-

Elimination of Gram-Negative Contaminants: Aztreonam is effective against common plant tissue culture contaminants such as Pseudomonas, Erwinia, and Agrobacterium species.[6]

-

Agrobacterium-mediated Transformation: While effective against many Gram-negative bacteria, Aztreonam has been shown to have low antibacterial activity against Agrobacterium tumefaciens at certain concentrations. In soybean transformation, a low concentration of 2.5 mg/L was used to promote transformation efficiency without inhibiting the Agrobacterium.[8][9] This highlights the importance of concentration optimization depending on the specific application.

-

Rescue of Contaminated Cultures: It can be used to treat existing cultures that show signs of Gram-negative bacterial contamination.

Quantitative Data Summary

The effective concentration of Aztreonam can vary depending on the plant species, the type of explant, and the severity of the contamination. The following table summarizes recommended concentration ranges from the literature.

| Application | Plant Species | Recommended Concentration (mg/L) | Reference(s) |

| General Contamination Control | Various | 10 - 50 | [6] |

| Agrobacterium-mediated Transformation | Soybean | 2.5 | [8][9] |

Experimental Protocols

Protocol 1: General Contamination Control in Plant Tissue Culture Media

This protocol outlines the standard procedure for incorporating Aztreonam into plant tissue culture media to prevent Gram-negative bacterial contamination.

Materials:

-

Aztreonam powder

-

Sterile, deionized water

-

Plant tissue culture medium (e.g., Murashige and Skoog)

-

Sterile filter (0.22 µm pore size)

-

Sterile storage containers

Procedure:

-

Prepare a Stock Solution:

-

Weigh the appropriate amount of Aztreonam powder to prepare a stock solution (e.g., 10 mg/mL).

-

Dissolve the powder in a small volume of sterile, deionized water.

-

Bring the solution to the final volume with sterile, deionized water.

-

-

Sterilization:

-

Filter-sterilize the Aztreonam stock solution through a 0.22 µm syringe filter into a sterile container. Note: Aztreonam is heat-labile and should not be autoclaved.

-

-

Incorporation into Media:

-

Prepare the plant tissue culture medium and autoclave it.

-

Allow the autoclaved medium to cool to approximately 45-50°C.

-

Aseptically add the filter-sterilized Aztreonam stock solution to the cooled medium to achieve the desired final concentration (typically 10-50 mg/L).

-

Mix the medium thoroughly to ensure even distribution of the antibiotic.

-

-

Dispensing and Storage:

-

Dispense the Aztreonam-containing medium into sterile culture vessels.

-

Store the prepared media at 2-8°C in the dark until use.

-

Protocol 2: Use of Aztreonam in Agrobacterium-mediated Transformation of Soybean

This protocol is adapted from a study on soybean transformation where Aztreonam was found to enhance transformation efficiency.[8][9]

Materials:

-

Soybean seeds

-

Germination medium (quarter-strength MS medium with B5 vitamins)

-

Aztreonam

-

Agrobacterium tumefaciens culture

-

Co-cultivation medium

Procedure:

-

Seed Sterilization and Germination:

-

Explant Preparation and Inoculation:

-

Prepare cotyledonary explants from the germinated seeds.

-

Inoculate the explants with an Agrobacterium suspension.

-

-

Co-cultivation:

-

Transfer the inoculated explants to a co-cultivation medium that also contains 2.5 mg/L Aztreonam.[8]

-

-

Subsequent Culture:

-

After the co-cultivation period, transfer the explants to a selection medium containing other antibiotics (e.g., carbenicillin and cefotaxime) to eliminate the Agrobacterium.[9]

-

Visualizations

Caption: Workflow for incorporating Aztreonam into plant tissue culture media.

Caption: Mechanism of action of Aztreonam against Gram-negative bacteria.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Aztreonam is a novel chemical inducer that promotes Agrobacteium transformation and lateral root development in soybean [frontiersin.org]

- 9. Aztreonam is a novel chemical inducer that promotes Agrobacteium transformation and lateral root development in soybean - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Mass Spectrometry Settings for Aztreonam-d6 Analysis: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry settings for the analysis of Aztreonam-d6. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized instrument parameters to ensure accurate and robust quantification of Aztreonam using its deuterated internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the LC-MS/MS analysis of Aztreonam and this compound.

Q1: What are the recommended MRM transitions for Aztreonam and this compound?

A1: Multiple Reaction Monitoring (MRM) is crucial for selective and sensitive quantification. Based on available literature and mass spectral data, the following transitions are recommended. This compound is intended for use as an internal standard for the quantification of aztreonam by GC- or LC-MS.[1][2]

Table 1: Recommended MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Aztreonam | 436.06 | 356.0 | Positive |

| 313.0 | |||

| 355.4 | |||

| Aztreonam | 434.04 | 354.0 | Negative |

| 347.9 | |||

| 310.9 | |||

| This compound | 442.1 (Predicted) | To be determined empirically | Positive |

| This compound | 440.1 (Predicted) | To be determined empirically | Negative |

Note: The precursor ion for this compound is predicted based on its molecular weight of approximately 441.5 g/mol .[2] The product ions for this compound should be determined by infusing a standard solution and performing a product ion scan.

Q2: I am observing significant peak tailing for Aztreonam. What are the possible causes and solutions?

A2: Peak tailing can compromise peak integration and accuracy. Common causes and troubleshooting steps include:

-

Secondary Interactions: Aztreonam, with its multiple functional groups, can exhibit secondary interactions with active sites on the column, particularly silanols.

-

Solution: Use a column with end-capping or a hybrid particle technology. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can help suppress the ionization of silanol groups.

-

-

Column Overload: Injecting too much sample can lead to peak distortion.

-

Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.

-

-

Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause peak tailing.

-

Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

-

-

Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.

-

Solution: Use tubing with the smallest appropriate internal diameter and ensure all connections are secure and have minimal dead volume.

-

Q3: My signal intensity for Aztreonam is low and inconsistent. What should I check?

A3: Low and variable signal intensity can be due to several factors:

-

Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Aztreonam.[3][4][5][6]

-

Solution: Improve sample preparation to remove interfering matrix components. Methods like solid-phase extraction (SPE) are often more effective than simple protein precipitation. Also, ensure chromatographic separation of Aztreonam from the bulk of the matrix components. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.[3][4][5][6]

-

-

Suboptimal Source Parameters: Incorrect settings for the ion source can lead to inefficient ionization.

-

Solution: Optimize source parameters such as gas flows (nebulizer, auxiliary, and curtain gas), source temperature, and ion spray voltage by infusing a standard solution of Aztreonam and monitoring the signal intensity as each parameter is adjusted.

-

-

Analyte Stability: Aztreonam can be unstable under certain conditions.

-

Solution: Ensure proper sample handling and storage. Prepare fresh stock solutions and keep samples in the autosampler at a low temperature (e.g., 4°C) for a limited time.

-

-

Instrument Contamination: A dirty ion source or mass spectrometer can lead to poor sensitivity.

-

Solution: Follow the manufacturer's instructions for cleaning the ion source and other relevant components.

-

Q4: How do I optimize the collision energy (CE) and declustering potential (DP) for this compound?

A4: Optimization of CE and DP is critical for achieving maximum sensitivity for your MRM transitions.

-

Procedure:

-

Infuse a solution of this compound directly into the mass spectrometer.

-

Perform a product ion scan to identify the most abundant and stable fragment ions.

-

Select the desired precursor and product ions for your MRM transition.

-

While monitoring this transition, ramp the collision energy across a relevant range (e.g., 10-50 eV) and record the signal intensity at each step. The CE that produces the highest intensity is the optimal value.

-

Next, with the optimized CE, ramp the declustering potential (e.g., 20-150 V) and again find the value that yields the maximum signal intensity.

-

Experimental Protocols and Methodologies

This section provides a detailed protocol for the quantification of Aztreonam in a biological matrix using this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a known concentration.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1.0 min: 5% B

-

1.0-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.1-5.0 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Parameters

The following table provides a starting point for mass spectrometer settings. These should be optimized for your specific instrument.

Table 2: Recommended Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 150 L/hr |

| Nebulizer Gas Pressure | 7 Bar |

| Collision Gas | Argon |

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation and troubleshooting.

Caption: Experimental workflow for Aztreonam analysis.

This diagram illustrates the key stages of the analytical process, from sample preparation to data analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Signal Intensity for Aztreonam-d6

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with Aztreonam-d6 in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing low signal intensity of this compound?

Low signal intensity for this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with the internal standard itself, sample preparation, chromatographic conditions, or mass spectrometer settings. Common culprits include improper storage and handling of the standard, matrix effects from the sample, suboptimal chromatographic separation leading to co-elution with interfering substances, and incorrect mass spectrometer parameters.[1][2][3]

Q2: How can I be sure my this compound internal standard is stable and correctly prepared?

Proper storage and handling are critical for the stability of this compound. It should be stored at -20°C, protected from light, and under an inert atmosphere if possible.[4][5] The stability of Aztreonam solutions can be affected by temperature and the composition of the solution.[6][7] When preparing stock and working solutions, ensure the correct solvent is used as specified by the manufacturer, typically DMSO or Methanol, in which it is slightly soluble.[5][8] Always verify the concentration and purity of your standards.

Q3: What are matrix effects and how can they impact the signal of this compound?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[9][10][11] This can lead to either signal suppression or enhancement. For this compound, endogenous substances in biological matrices like plasma or urine can interfere with its ionization, leading to a decreased signal intensity.[9] The use of a stable isotope-labeled internal standard like this compound is intended to compensate for these effects, as it should be affected similarly to the unlabeled analyte.[11][12] However, significant matrix effects can still lead to overall low signal intensity for both the analyte and the internal standard.

Q4: Could isotopic interference from the unlabeled Aztreonam be affecting my this compound signal?

Yes, isotopic interference, or "cross-talk," can be a factor, especially at high concentrations of the unlabeled analyte.[13] Naturally occurring isotopes in the unlabeled Aztreonam molecule can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small. This is more pronounced for compounds with elements that have multiple common isotopes. While less common for deuterium-labeled standards with a significant mass difference (like d6), it's a possibility to consider, especially if you observe non-linear calibration curves at high analyte concentrations.[13][14]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low this compound Signal

This guide provides a step-by-step approach to identifying the root cause of low signal intensity.

Troubleshooting Workflow

Caption: A flowchart for systematically troubleshooting low this compound signal intensity.

Step 1: Internal Standard Integrity Check

-

Verify Storage Conditions: Confirm that this compound has been stored at -20°C and protected from light.[4][5]

-

Check Solution Preparation: Review the solvent used for reconstitution and dilution. Ensure it is appropriate and that the standard is fully dissolved.

-

Prepare a Fresh Standard: Prepare a fresh stock and working solution of this compound to rule out degradation of older solutions.

-

Direct Infusion: Infuse a known concentration of the fresh this compound solution directly into the mass spectrometer to verify its signal intensity without the influence of the LC system or sample matrix.

Step 2: Sample Preparation Evaluation

-

Assess Extraction Recovery: Evaluate the efficiency of your sample extraction method. A poor recovery will result in a low concentration of both the analyte and the internal standard reaching the instrument.

-

Investigate Matrix Effects: To determine if matrix effects are the cause, you can perform a post-extraction spike experiment. Compare the signal of this compound in a clean solvent to its signal when spiked into the extracted blank matrix.[9] A significantly lower signal in the matrix indicates ion suppression.

-

Optimize Sample Cleanup: If matrix effects are significant, consider improving your sample cleanup procedure. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[3][15]

Step 3: LC Method Optimization

-

Check for Co-elution: Ensure that this compound is chromatographically resolved from any major interfering peaks from the matrix.

-

Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency.[16] Experiment with different mobile phase compositions to find the optimal conditions for Aztreonam.

-

Gradient Optimization: Adjust the gradient slope to better separate this compound from matrix components.

Step 4: MS Parameter Optimization

-

Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[1]

-

Ionization Source Parameters: Optimize the ionization source settings, such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature.[16][17] These parameters can have a significant impact on signal intensity.

-

MS/MS Transition Optimization: Ensure that you are using the optimal precursor and product ion transitions for this compound and that the collision energy is optimized for maximum fragment ion intensity.

Guide 2: Mitigating Matrix Effects

This guide focuses on strategies to address low signal intensity caused by matrix effects.

Matrix Effect Mitigation Strategies

Caption: Key strategies for mitigating matrix effects in LC-MS analysis.

-

Improve Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is a primary strategy. This can involve changing the column, mobile phase, or gradient profile.

-

Enhance Sample Cleanup: A more rigorous sample preparation method can remove many of the interfering compounds. Techniques like solid-phase extraction (SPE) are very effective at this.[15]

-

Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may also reduce the analyte concentration to below the limit of detection.

-

Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard like this compound is the best choice to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[11][12] If you are still observing issues, ensure the internal standard concentration is appropriate for the expected analyte concentration range.

Data and Protocols